Cas no 45865-42-7 (5-tert-Butyl-4-methyl-1,3-thiazol-2-amine)
5-tert-Butyl-4-methyl-1,3-thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-(tert-Butyl)-4-methylthiazol-2-amine
- 5-tert-butyl-4-methyl-1,3-thiazol-2-amine
- 5-tert-Butyl-4-methyl-thiazol-2-ylamine
- 2-amino-5-t-butyl-4-methylthiazole
- 2-amino-5-tert-butyl-4-methylthiazole
- 5-(1,1-dimethyl)ethyl-4-methylthiazol-2-ylamine
- 5-tert-butyl-4-methylthiazol-2-amine
- 5-tert-butyl-4-methylthiazole-2-ylamine
- BAS 05968507
- 2-Thiazolamine, 5-(1,1-dimethylethyl)-4-methyl-
- AK126018
- WCDNODZFXIBEJD-UHFFFAOYSA-N
- HMS1684I16
- FCH848039
- 3950AE
- 4-Methyl-5-tert-butylthiazole-2-amine
- 5-te
- A872323
- DTXSID70360128
- SY022817
- 5-tert-butyl-thiazole-4-methyl-2-ylamine
- CS-0153619
- DB-070691
- MFCD03724919
- 2-Amino-5-(tert-butyl)-4-methylthiazole
- AS-63993
- 45865-42-7
- 5-tert-butyl-4-methylthiazol-2(3H)-imine
- EN300-249622
- 5- tert -Butyl-4-methyl-thiazol-2-ylamine
- D70696
- SCHEMBL944021
- AKOS000320666
- ALBB-015264
- 5-tert-Butyl-4-methyl-1,3-thiazol-2-amine
-
- MDL: MFCD03724919
- Inchi: 1S/C8H14N2S/c1-5-6(8(2,3)4)11-7(9)10-5/h1-4H3,(H2,9,10)
- InChI Key: WCDNODZFXIBEJD-UHFFFAOYSA-N
- SMILES: S1C(N)=NC(C)=C1C(C)(C)C
Computed Properties
- Exact Mass: 170.08800
- Monoisotopic Mass: 170.08776963g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.2
- XLogP3: 2.7
Experimental Properties
- PSA: 67.15000
- LogP: 2.91240
5-tert-Butyl-4-methyl-1,3-thiazol-2-amine Security Information
- Hazard Category Code: 22-36
-
Hazardous Material Identification:
- HazardClass:IRRITANT
5-tert-Butyl-4-methyl-1,3-thiazol-2-amine Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
5-tert-Butyl-4-methyl-1,3-thiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ID844-250mg |
5-tert-Butyl-4-methyl-1,3-thiazol-2-amine |
45865-42-7 | 95+% | 250mg |
1341CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ID844-100mg |
5-tert-Butyl-4-methyl-1,3-thiazol-2-amine |
45865-42-7 | 95+% | 100mg |
558CNY | 2021-05-07 | |
| Fluorochem | 030762-250mg |
5- tert -Butyl-4-methyl-thiazol-2-ylamine |
45865-42-7 | 95% | 250mg |
£85.00 | 2022-03-01 | |
| Fluorochem | 030762-1g |
5- tert -Butyl-4-methyl-thiazol-2-ylamine |
45865-42-7 | 95% | 1g |
£213.00 | 2022-03-01 | |
| ChemScence | CS-0153619-100mg |
5-(tert-Butyl)-4-methylthiazol-2-amine |
45865-42-7 | 100mg |
$47.0 | 2022-04-27 | ||
| ChemScence | CS-0153619-250mg |
5-(tert-Butyl)-4-methylthiazol-2-amine |
45865-42-7 | 250mg |
$87.0 | 2022-04-27 | ||
| ChemScence | CS-0153619-1g |
5-(tert-Butyl)-4-methylthiazol-2-amine |
45865-42-7 | 1g |
$215.0 | 2022-04-27 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B901402-250mg |
5-(tert-Butyl)-4-methylthiazol-2-amine |
45865-42-7 | ≥95% | 250mg |
1,049.40 | 2021-05-17 | |
| abcr | AB409199-100 mg |
5-tert-Butyl-4-methyl-1,3-thiazol-2-amine; . |
45865-42-7 | 100MG |
€198.50 | 2022-03-02 | ||
| abcr | AB409199-250 mg |
5-tert-Butyl-4-methyl-1,3-thiazol-2-amine; . |
45865-42-7 | 250MG |
€231.60 | 2022-03-02 |
5-tert-Butyl-4-methyl-1,3-thiazol-2-amine Suppliers
5-tert-Butyl-4-methyl-1,3-thiazol-2-amine Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 5-tert-Butyl-4-methyl-1,3-thiazol-2-amine
Comprehensive Overview of 5-tert-Butyl-4-methyl-1,3-thiazol-2-amine (CAS No. 45865-42-7)
5-tert-Butyl-4-methyl-1,3-thiazol-2-amine, also known by its CAS number 45865-42-7, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 5-tert-Butyl-4-methyl-1,3-thiazol-2-amine make it an intriguing candidate for various biochemical and pharmacological studies.
The chemical structure of 5-tert-Butyl-4-methyl-1,3-thiazol-2-amine consists of a thiazole ring substituted with a tert-butyl group at the 5-position and a methyl group at the 4-position. The amine functionality at the 2-position adds further reactivity and potential for forming hydrogen bonds, which can be crucial for interactions with biological targets. This combination of substituents imparts specific physical and chemical properties to the molecule, making it suitable for a wide range of applications in drug discovery and development.
In recent years, there has been a growing interest in thiazole derivatives due to their broad spectrum of biological activities. Research has shown that thiazoles can exhibit antimicrobial, antifungal, antiviral, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted the potential of thiazole-based compounds as inhibitors of specific enzymes involved in cancer progression. The tert-butyl and methyl groups in 5-tert-Butyl-4-methyl-1,3-thiazol-2-amine contribute to its lipophilicity and stability, which are essential for effective cellular uptake and prolonged activity.
The synthesis of 5-tert-Butyl-4-methyl-1,3-thiazol-2-amine can be achieved through various methods, including multistep reactions involving condensation and cyclization steps. One common approach involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone followed by substitution with tert-butyl bromide and methylation. The choice of synthetic route depends on factors such as yield, purity, and cost-effectiveness. Recent advancements in green chemistry have also led to more environmentally friendly synthesis methods that minimize waste and reduce energy consumption.
In terms of its biological activity, 5-tert-Butyl-4-methyl-1,3-thiazol-2-amine has shown promising results in several preclinical studies. For example, it has been evaluated for its potential as an antiproliferative agent against various cancer cell lines. A study conducted by researchers at the National Institutes of Health demonstrated that this compound effectively inhibited the growth of breast cancer cells by disrupting key signaling pathways involved in cell division and survival. Additionally, it exhibited low toxicity towards normal cells, suggesting a favorable therapeutic window.
Beyond its anticancer properties, 5-tert-Butyl-4-methyl-1,3-thiazol-2-amine has also been investigated for its anti-inflammatory effects. Inflammatory diseases such as arthritis and asthma are characterized by chronic inflammation, which can lead to tissue damage and organ dysfunction. Preclinical studies have shown that this compound can modulate the expression of pro-inflammatory cytokines and reduce oxidative stress in inflamed tissues. These findings suggest that it may have potential as a novel therapeutic agent for treating inflammatory disorders.
The pharmacokinetic properties of 5-tert-butyl-4-methylthiazolamine have also been studied to understand its behavior in vivo. Research has indicated that it exhibits good oral bioavailability and a favorable distribution profile within the body. The lipophilic nature of the molecule allows it to cross biological membranes efficiently, enabling it to reach target tissues where it can exert its therapeutic effects. However, further studies are needed to optimize its pharmacokinetic parameters and enhance its efficacy.
In conclusion, 5-Tert-butyl-N-(pyridin3-yloxy)-1H-pyrazole3-carboxamide, with its unique chemical structure and diverse biological activities, represents a promising candidate for further exploration in medicinal chemistry and pharmaceutical research. Its potential applications in cancer therapy and inflammation management make it an attractive target for drug development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for future clinical trials and eventual use in patient care.
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